

# Copanlisib combination gemcitabine cisplatin dosing

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## Compound Focus: Copanlisib

CAS No.: 1032568-63-0

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## Protocol Specification: Dosing Regimen & Schedules

The combination therapy involves two distinct treatment schedules, depending on whether **copanlisib** is paired with gemcitabine alone or with the GemCis doublet. The determined Maximum Tolerated Dose (MTD) and Recommended Phase II Dose (RP2D) for **copanlisib** is **0.8 mg/kg** for both combinations [1] [2].

The tables below detail the dosing schedules and standard dose modifications.

**Table 1: Combination Therapy Dosing Schedules**

Component	Copanlisib + Gemcitabine (28-day cycle) [1] [2]	Copanlisib + Cisplatin + Gemcitabine (21-day cycle) [1] [3] [2]
<b>Copanlisib</b>	0.8 mg/kg IV, on Days 1, 8, and 15	0.8 mg/kg (flat 60 mg dose used in Phase 2) IV, on Days 1 and 8 [3] [4]
<b>Gemcitabine</b>	1000 mg/m <sup>2</sup> IV, on Days 1, 8, and 15	1000 mg/m <sup>2</sup> IV, on Days 1 and 8
<b>Cisplatin</b>	Not applicable	25 mg/m <sup>2</sup> IV, on Days 1 and 8

**Table 2: Common Dose Modification Guidelines for Gemcitabine [5]**

Toxicity	Dose Modification
<b>Myelosuppression (Day of Treatment)</b>	Reduce dose to 50% for ANC 1000-1499/ $\mu$ L or platelets 75,000-99,999/ $\mu$ L; withhold for ANC <1000/ $\mu$ L or platelets <75,000/ $\mu$ L.
<b>Recurrent Hematologic Toxicity</b>	Permanently reduce gemcitabine dose to 800 mg/m <sup>2</sup> upon initial occurrence; further reduce to 800 mg/m <sup>2</sup> on Day 1 only for subsequent toxicity.
<b>Non-Hematologic Toxicity</b>	Permanently discontinue for unexplained dyspnea, severe pulmonary toxicity, HUS, severe renal/hepatic impairment, CLS, or PRES.

## Experimental Protocol & Workflow

This section outlines the key methodological details for implementing the **copanlisib**-GemCis combination regimen, based on the procedures from the cited clinical trials.

### Patient Selection Criteria

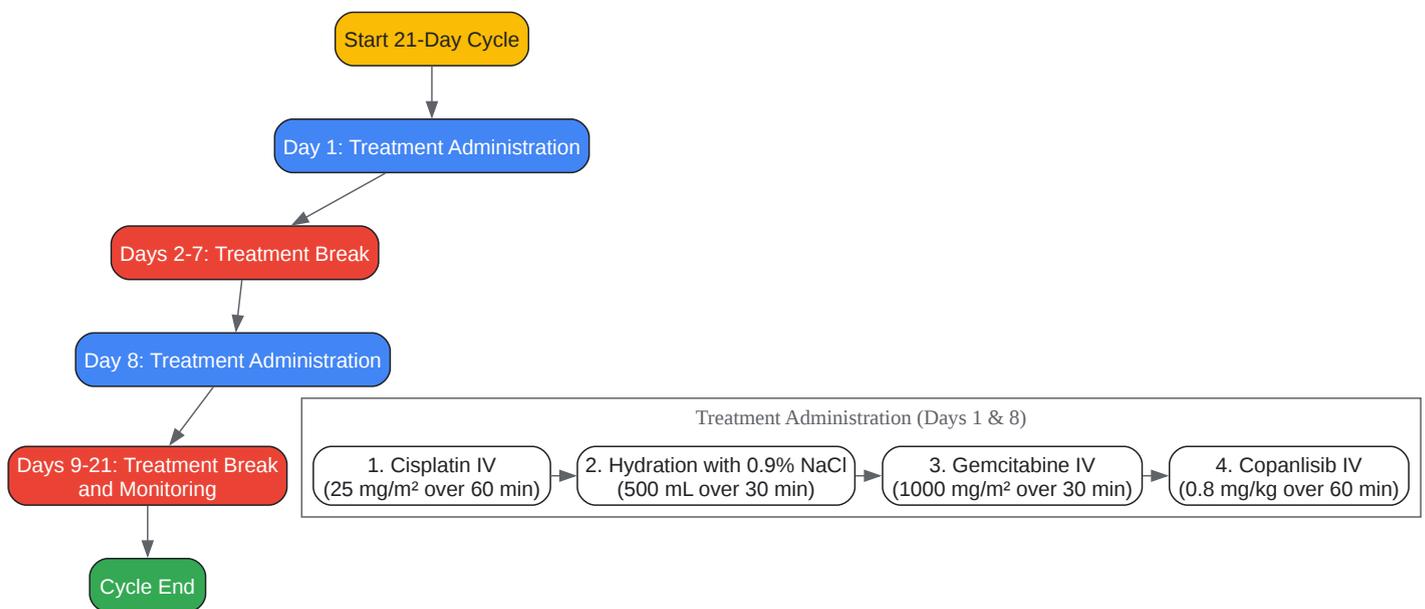
- **Inclusion Criteria:** Patients aged  $\geq 18$  years with histologically/cytologically confirmed, advanced, or refractory solid tumors for whom gemcitabine or GemCis is medically appropriate. This included an expansion cohort for patients with **Biliary Tract Cancer (BTC)**. Patients must have at least one measurable lesion per RECIST 1.1 and an ECOG Performance Status of 0 or 1 [6] [2].
- **Exclusion Criteria:** Uncontrolled Type 1 or 2 diabetes or hyperglycemia; poorly controlled hypertension; concurrent use of strong CYP3A4 inhibitors or inducers; and active cardiac disease [6].

### Drug Administration Sequence

For the triple combination on a 21-day cycle, the following administration sequence and timing must be strictly adhered to on Days 1 and 8 [6]:

- **Hour 0-1:** Cisplatin IV infusion (25 mg/m<sup>2</sup> in 1L 0.9% NaCl) over 60 minutes.
- **Hour 1-1.5:** IV infusion of 500 mL 0.9% NaCl over 30 minutes (hydration).
- **Hour 1.5-2:** Gemcitabine IV infusion (1000 mg/m<sup>2</sup>) over 30 minutes.
- **Hour 3-4:** **Copanlisib** IV infusion (0.8 mg/kg or 60 mg) over 60 minutes.

The following diagram illustrates the experimental workflow for a single treatment cycle of the triple combination therapy.



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## Safety and Efficacy Monitoring

- **Safety Monitoring:** Perform frequent monitoring of blood glucose, blood pressure, complete blood count (CBC) with differential, and serum chemistries [1] [3]. In the phase II study, common grade 3/4 adverse events included **decreased neutrophil count (45.83%), anemia (25%), increased lipase (25%), and hypertension (20.8%)** [3].
- **Efficacy Assessment:** Tumor imaging (CT or MRI) should be performed at screening and then every two cycles (every 6 weeks) thereafter. Tumor response is assessed using **RECIST 1.1** criteria [2].

## Mechanistic Rationale & Biomarker Analysis

The scientific rationale for this combination lies in targeting the PI3K/AKT/mTOR pathway, a key driver of tumorigenesis that is also implicated in conferring resistance to chemotherapy [2]. **Copanlisib**, a potent pan-class I PI3K inhibitor, is hypothesized to overcome this resistance and enhance the cytotoxic effects of gemcitabine and cisplatin [2].

Biomarker analysis was integrated into the clinical protocols:

- **Genetic Mutations:** Pre-treatment plasma and tumor tissue samples can be analyzed for mutations in genes like PIK3CA, KRAS, and BRAF using next-generation sequencing (e.g., FoundationOne panel) and BEAMing technology [1] [2].
- **PTEN Protein Loss:** Tumor PTEN protein levels can be assessed via **immunohistochemistry (IHC)**. In the phase II study, patients with low PTEN expression showed a trend toward improved median overall survival (17.9 vs. 7.0 months, P=0.19), suggesting PTEN loss may be a potential predictive biomarker for **copanlisib** efficacy, though not statistically significant in this cohort [3].

## Key Conclusions for Clinical Translation

- **Established Dosing:** The RP2D of 0.8 mg/kg for **copanlisib** on Days 1 and 8 of a 21-day cycle with standard GemCis is safe and manageable, with a characteristic on-target AE profile of hyperglycemia and hypertension [1] [3].
- **Efficacy Signal:** The triple combination demonstrated a promising response in a Phase I BTC expansion cohort, with one complete response and three partial responses (RR 17.4%) [1]. However, a subsequent Phase II study in advanced BTC did not meet its primary endpoint, showing no significant improvement in 6-month PFS compared to historical controls with GemCis alone [3] [4].
- **Biomarker-Driven Future:** The correlation between low PTEN expression and longer OS/PFS, while not statistically significant, provides a strong rationale for future biomarker-selected studies to identify the patient subpopulation most likely to benefit from this combination therapy [3].

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